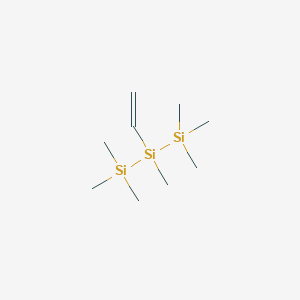
1-Phenyl-3-methyl-3-hydroxy-triazen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-methyl-3-hydroxy-triazen is a nitrogen-containing heterocyclic compound. It belongs to the class of triazines, which are known for their diverse chemical properties and applications. The compound features a triazine ring with a phenyl group, a methyl group, and a hydroxyl group attached to it. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-3-methyl-3-hydroxy-triazen can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with methyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, at temperatures ranging from 0°C to 78°C, and can last from 1 to 16 hours . Another method involves the use of diketene as a starting material, which reacts with hydrazine derivatives to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves scalable solvent-free reactions. This method not only reduces the environmental impact but also enhances the yield and purity of the compound. The use of catalysts such as SnCl2 and NaOAc in THF (tetrahydrofuran) has been reported to provide high yields of the compound .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-methyl-3-hydroxy-triazen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common due to the presence of the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like phenol and amines are used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxides of the triazine ring.
Reduction: Amine derivatives.
Substitution: Phenoxy and amino derivatives of the triazine ring.
Scientific Research Applications
1-Phenyl-3-methyl-3-hydroxy-triazen has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-methyl-3-hydroxy-triazen involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
1-Phenyl-3-methyl-3-hydroxy-triazen can be compared with other triazine derivatives:
Properties
CAS No. |
5756-69-4 |
|---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
(E)-methyl-oxido-(phenylhydrazinylidene)azanium |
InChI |
InChI=1S/C7H9N3O/c1-10(11)9-8-7-5-3-2-4-6-7/h2-6,8H,1H3/b10-9+ |
InChI Key |
BBPRZFGVCBRWII-MDZDMXLPSA-N |
Isomeric SMILES |
C/[N+](=N\NC1=CC=CC=C1)/[O-] |
Canonical SMILES |
C[N+](=NNC1=CC=CC=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


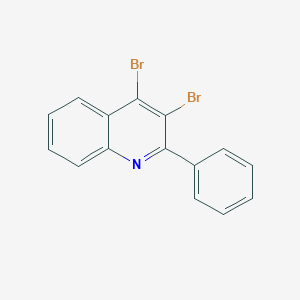
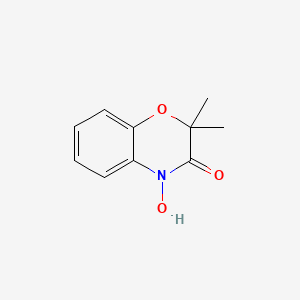
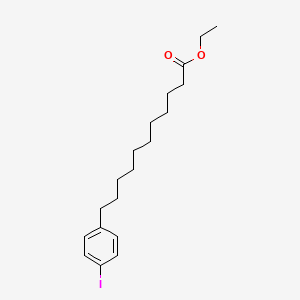
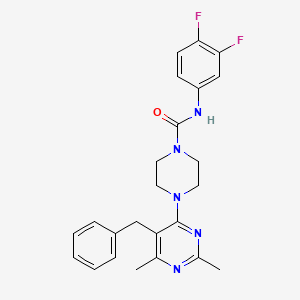
![N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide](/img/structure/B14727269.png)
![1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane](/img/structure/B14727277.png)
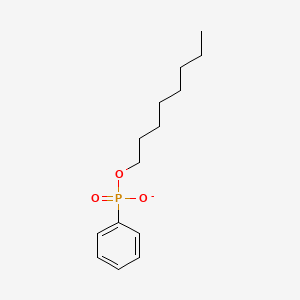
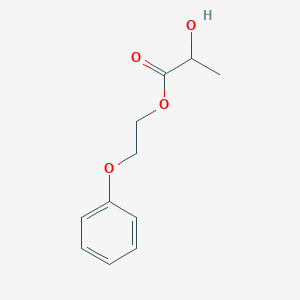

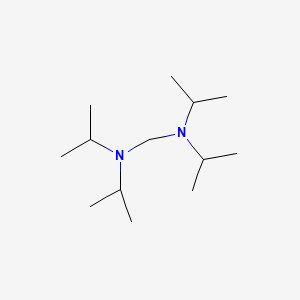

![[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate](/img/structure/B14727316.png)
